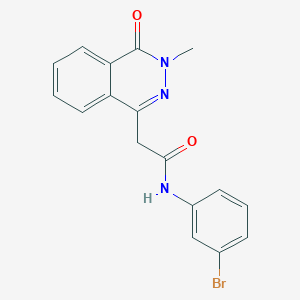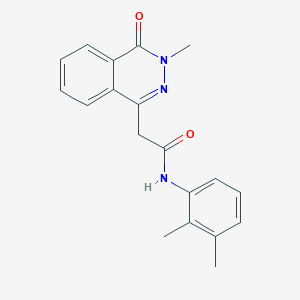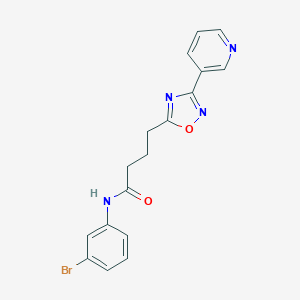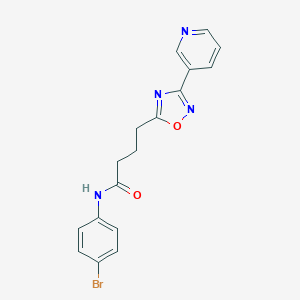
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide, also known as DCTN, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DCTN is a triazole-based compound that has shown promising results in various biomedical studies.
Scientific Research Applications
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has shown potential therapeutic applications in various biomedical studies. It has been studied for its anticancer, antimicrobial, and antifungal activities. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has also been investigated for its ability to inhibit the growth of bacteria and fungi.
Mechanism of Action
The mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is not fully understood. However, studies suggest that it may act by inhibiting the activity of specific enzymes or proteins in the target cells. For example, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. Additionally, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has also been shown to have high stability and solubility in various solvents. However, one of the limitations of using 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the research on 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide. One of the potential applications of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is in the development of new anticancer drugs. Further studies are needed to understand the mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide and its potential targets in cancer cells. Additionally, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has shown potential as an antimicrobial and antifungal agent. Further studies are needed to investigate its efficacy against different strains of bacteria and fungi. Finally, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been shown to have anti-inflammatory properties. Further studies are needed to investigate its potential as an anti-inflammatory agent.
Conclusion:
In conclusion, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is a promising chemical compound that has shown potential therapeutic applications in various biomedical studies. Its synthesis method is relatively simple, and it has been shown to have low toxicity in lab experiments. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has shown potential as an anticancer, antimicrobial, and antifungal agent, as well as an anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide and its potential applications in the development of new drugs.
Synthesis Methods
The synthesis of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide involves the reaction of 2-naphthylamine with 3,5-dichloro-1H-1,2,4-triazole in the presence of acetic anhydride. The reaction yields 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
properties
Molecular Formula |
C14H10Cl2N4O |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2-(3,5-dichloro-1,2,4-triazol-1-yl)-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C14H10Cl2N4O/c15-13-18-14(16)20(19-13)8-12(21)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,17,21) |
InChI Key |
YGYIUMKOFQXIIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=NC(=N3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B277402.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B277403.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide](/img/structure/B277404.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B277407.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277414.png)





![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)
